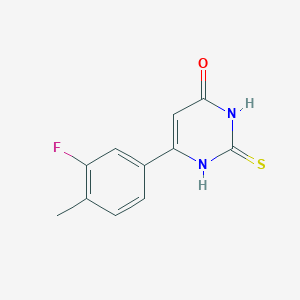

6-(3-fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(3-fluoro-4-methylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c1-6-2-3-7(4-8(6)12)9-5-10(15)14-11(16)13-9/h2-5H,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFAEQHQAGPOCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=O)NC(=S)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3-Fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound belonging to the thioxo-pyrimidine family, which has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : 6-(3-fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Molecular Formula : C12H10FN3OS

- Molecular Weight : 263.29 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

-

Antimicrobial Activity

- Exhibits inhibitory effects against various bacterial strains.

- Demonstrated significant activity against Gram-positive and Gram-negative bacteria.

-

Anticancer Properties

- In vitro studies show that the compound induces apoptosis in cancer cell lines.

- Mechanisms include the activation of caspases and modulation of cell cycle regulators.

-

Anti-inflammatory Effects

- The compound has shown potential in reducing inflammation markers in animal models.

- It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of 6-(3-fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of key enzymes involved in inflammatory and cancer pathways.

- Modulation of Signaling Pathways : It affects signaling cascades such as MAPK and NF-kB, which are crucial for cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in MCF-7 breast cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha production in vivo |

Case Study 1: Anticancer Activity

In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study 2: Anti-inflammatory Effects

A murine model of acute inflammation showed that administration of the compound significantly reduced paw edema compared to controls. Cytokine analysis revealed a marked decrease in IL-6 levels, suggesting its potential utility in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry Applications

1. Myeloperoxidase Inhibition

One of the notable applications of this compound is its role as a myeloperoxidase (MPO) inhibitor. MPO is an enzyme implicated in various cardiovascular diseases, including acute coronary syndrome. The inhibition of MPO can reduce oxidative stress and inflammation, which are critical in the pathogenesis of such conditions. The compound has been shown to exhibit significant inhibitory activity against MPO, making it a candidate for developing new treatments for cardiovascular disorders .

2. Anticancer Properties

Research indicates that derivatives of thioxo-dihydropyrimidines, including 6-(3-fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, have demonstrated anticancer activities. These compounds can potentially inhibit cancer cell proliferation and induce apoptosis in various cancer types. Studies have suggested that thioxo-pyrimidine derivatives may act on multiple cellular pathways involved in cancer progression .

3. Kinesin Inhibitors

The compound has also been investigated for its potential as a kinesin Eg5 inhibitor. Kinesins are motor proteins essential for mitosis, and their inhibition can lead to cell cycle arrest in cancer cells. The structure of 6-(3-fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one allows it to interact with the kinesin motor domain, suggesting a mechanism for its antitumor activity .

Data Tables

| Application | Mechanism | Potential Benefits |

|---|---|---|

| Myeloperoxidase Inhibition | Reduces oxidative stress and inflammation | Treatment for cardiovascular diseases |

| Anticancer Properties | Induces apoptosis and inhibits cell proliferation | Potential treatment for various cancers |

| Kinesin Inhibition | Disrupts mitosis by inhibiting motor protein function | May enhance efficacy of cancer therapies |

Case Studies

Case Study 1: Cardiovascular Disease Treatment

A study focused on the effect of 6-(3-fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one on animal models of cardiovascular disease demonstrated significant reductions in markers of inflammation and oxidative stress when administered over a period of four weeks. The results indicated improved cardiac function and reduced myocardial injury markers compared to control groups .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. These findings suggest its potential as a therapeutic agent in breast cancer treatment .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The core 2-thioxo-2,3-dihydropyrimidin-4(1H)-one scaffold is shared among several analogues, differing primarily in the substituent at the 6-position. Key examples include:

Key Observations :

- Steric Effects : The methyl group introduces steric bulk, which may influence binding to biological targets compared to smaller substituents like hydrogen or halogens.

Antimicrobial Activity

- 6-Methyl Derivative : Exhibits moderate antibacterial activity (MIC = 32–64 µg/mL against S. aureus and E. coli) when complexed with Au(III) .

- Target Compound: While direct data are unavailable, the fluoromethyl group may enhance penetration through bacterial membranes, as seen in fluoroquinolones .

Antitumor Potential

- Morpholine-Based Analogues : Derivatives with morpholine substituents (e.g., compound 7a) show IC₅₀ values of 1.2–3.8 µM against breast cancer cells (MCF-7) .

Physicochemical Properties

Notes:

- The target compound’s fluorine atom may increase polarity slightly compared to chlorophenyl derivatives, improving aqueous solubility .

Coordination Chemistry

The 6-methyl derivative demonstrates versatile coordination modes with Au(III), including monodentate (via N1/N3) and bidentate binding (Figure 1, ).

Preparation Methods

Cyclocondensation Method

A common and efficient method involves the cyclocondensation of appropriate β-dicarbonyl compounds with thiourea and substituted benzaldehydes under acidic or basic conditions to form the dihydropyrimidinone ring with a thioxo group.

- Reagents: Thiourea, 3-fluoro-4-methylbenzaldehyde, β-ketoesters or β-diketones.

- Conditions: Typically reflux in acetic acid or ethanol with catalytic acid/base.

- Outcome: Formation of 6-(3-fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in moderate to good yields.

Reaction of 6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one Derivatives

Research shows that starting from 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one, various electrophilic reagents can be used to introduce substituents at position 6, including the 3-fluoro-4-methylphenyl group.

- Example Reaction: Treatment of the pyrimidinone core with substituted benzaldehydes under reflux in ethanol with potassium hydroxide leads to the formation of 2-thioxo-2,3-dihydropyrimidin-4(5H)-one derivatives with substituted phenyl groups.

- Characterization: The products are confirmed by IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Acylation and Subsequent Functionalization

Starting from the parent compound 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one, acylation with acetyl chloride or chloroacetyl chloride in the presence of acetic anhydride and sodium acetate yields acetylated intermediates. These intermediates can be further reacted with nucleophiles or electrophiles to introduce various functional groups.

- Acylation Step: Reaction with acetyl chloride in acetic anhydride at reflux produces 5-acetyl derivatives.

- Further Reactions: Bromination, reaction with hydrazine hydrate, phenylhydrazine, cyanothioacetamide, and aromatic aldehydes afford a variety of fused heterocyclic derivatives.

- Relevance: These steps provide a pathway to structurally diverse thioxo-dihydropyrimidinones including those with fluoro and methyl substitutions on the phenyl ring.

Cyclocondensation with Cyanothioacetamide and Aldehydes

Cyclocondensation reactions with cyanothioacetamide in pyridine or with aromatic aldehydes in the presence of sodium hydroxide yield fused heterocycles and chalcone derivatives, respectively.

- Significance: These reactions expand the chemical diversity and allow for the introduction of additional functional groups while retaining the thioxo-dihydropyrimidinone core.

- Yields: Generally good to excellent, with products characterized by IR, NMR, and mass spectrometry.

Data Table Summarizing Preparation Methods and Conditions

| Methodology | Starting Materials | Reagents & Conditions | Product Type | Yield & Notes |

|---|---|---|---|---|

| Cyclocondensation | Thiourea, 3-fluoro-4-methylbenzaldehyde, β-ketoesters | Acidic or basic reflux in ethanol or acetic acid | 6-(3-fluoro-4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Moderate to good yields |

| Electrophilic substitution | 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one | Reflux with substituted benzaldehydes & KOH in ethanol | Substituted 2-thioxo-2,3-dihydropyrimidinones | Confirmed by spectral data |

| Acylation followed by functionalization | 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one | Acetyl chloride or chloroacetyl chloride in acetic anhydride, NaOAc, reflux | Acetylated intermediates and further derivatives | Good yields; versatile intermediate |

| Cyclocondensation with cyanothioacetamide | 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one, cyanothioacetamide | Pyridine reflux | Fused heterocyclic derivatives | Good yields; confirmed by IR and NMR |

Research Findings and Analytical Characterization

- Infrared Spectroscopy (IR): Key functional groups such as amino (around 3300 cm^-1), carbonyl (around 1690-1700 cm^-1), thiocarbonyl (around 1370-1380 cm^-1), and cyano (around 2200 cm^-1) are identified in synthesized compounds.

- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectra confirm the presence of methyl, aromatic, methylene, and NH protons, consistent with the proposed structures.

- Mass Spectrometry (MS): Molecular ion peaks correspond to expected molecular weights, confirming the molecular formulae of intermediates and final products.

- Yields: Most reactions proceed with moderate to excellent yields (typically 60-90%), indicating efficient synthetic routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.